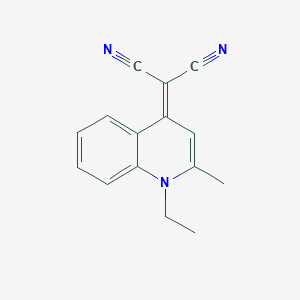![molecular formula C13H19BrClNO B8262901 [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride](/img/structure/B8262901.png)
[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride: is a chemical compound that features a bromophenyl group attached to a propyl chain, which is further bonded to a diethylazanium moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and subsequent chlorination, to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group may be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol, resulting in the formation of [3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the bromophenyl group.
Reduction: [3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride is used as a building block for the synthesis of more complex molecules
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its bromophenyl group can interact with biological molecules, providing insights into molecular mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with active sites, influencing the activity of the target molecules. The diethylazanium moiety may also play a role in modulating the compound’s overall reactivity and binding affinity.
類似化合物との比較
[3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride: A reduced form of the compound with a hydroxyl group instead of a ketone.
[3-(4-Bromophenyl)-3-oxopropyl]-dimethylazanium;chloride: A similar compound with dimethylazanium instead of diethylazanium.
Uniqueness: The uniqueness of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride lies in its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both the bromophenyl and diethylazanium groups allows for diverse chemical transformations and interactions, making it a versatile compound in various applications.
特性
IUPAC Name |
[3-(4-bromophenyl)-3-oxopropyl]-diethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBBCXSHGRAWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCC(=O)C1=CC=C(C=C1)Br.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine](/img/structure/B8262820.png)
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl) methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester](/img/structure/B8262829.png)

![1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione](/img/structure/B8262845.png)


![D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-](/img/structure/B8262872.png)
![4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline](/img/structure/B8262875.png)






